2-Benzyl-4-bromoaniline
Overview
Description
2-Benzyl-4-bromoaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a benzyl group and a bromine atom attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-bromoaniline typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to form aniline. The aniline is then subjected to bromination to introduce the bromine atom at the para position. Finally, a Friedel-Crafts alkylation is performed to attach the benzyl group to the aniline ring .
Industrial Production Methods: Industrial production of this compound often involves similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-4-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can produce various substituted anilines .
Scientific Research Applications
2-Benzyl-4-bromoaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-bromoaniline involves its interaction with various molecular targets. The bromine atom and benzyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect enzyme activity, protein binding, and other biochemical pathways .
Comparison with Similar Compounds
4-Bromoaniline: Lacks the benzyl group, making it less versatile in certain reactions.
2-Benzyl-4-chloroaniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
2-Benzyl-4-fluoroaniline: Contains a fluorine atom, which can significantly alter its chemical properties.
Uniqueness: 2-Benzyl-4-bromoaniline is unique due to the combination of the benzyl group and bromine atom, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-benzyl-4-bromoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIADYBWNQHGRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517779 | |
Record name | 2-Benzyl-4-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86233-09-2 | |
Record name | 2-Benzyl-4-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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